molecular formula C15HF25N2O B3043971 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole CAS No. 959584-17-9

3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole

Cat. No. B3043971
CAS RN: 959584-17-9
M. Wt: 700.14 g/mol
InChI Key: CCKXCKMNOVUDAT-UHFFFAOYSA-N
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Description

3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole, also known as PFOA, is a fluorinated organic compound that has been widely used in various industries, including the production of non-stick coatings, fire-fighting foams, and stain-resistant textiles. However, due to its persistence in the environment and potential health risks to humans and wildlife, the use of PFOA has been strictly regulated in many countries. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of PFOA in scientific research.

Mechanism of Action

The exact mechanism of action of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation. This compound has been shown to induce the expression of PPARα target genes, such as fatty acid oxidation enzymes and apolipoproteins, in various cell types and animal models. This compound may also interact with other cellular pathways, such as oxidative stress, DNA damage, and immune response, which could contribute to its toxic effects.
Biochemical and Physiological Effects:
This compound has been associated with a range of biochemical and physiological effects in humans and animals, including liver damage, developmental toxicity, immunotoxicity, and carcinogenicity. These effects are thought to be mediated by the activation of PPARα and other molecular targets, as well as the disruption of cellular processes, such as membrane transport, ion regulation, and protein synthesis. The toxic effects of this compound may depend on various factors, such as dose, duration, route of exposure, and species sensitivity.

Advantages and Limitations for Lab Experiments

3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole has several advantages for use in laboratory experiments, such as its high purity, stability, and reproducibility. This compound is also commercially available and relatively inexpensive compared to other fluorinated compounds. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and environmental impact, as well as the lack of standardized methods for handling and disposing of this compound-containing materials. Researchers should take appropriate precautions when working with this compound and consider alternative compounds or approaches when possible.

Future Directions

There are several areas of future research that could benefit from the synthesis and study of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole. These include:
- Developing new methods for this compound synthesis that are more efficient, sustainable, and environmentally friendly.
- Investigating the molecular mechanisms of this compound toxicity and identifying new molecular targets for intervention.
- Exploring the potential applications of this compound in drug discovery, biomaterials, and nanotechnology.
- Developing alternative compounds or materials that can replace this compound in industrial and consumer products.
- Assessing the long-term environmental and health effects of this compound exposure and developing strategies for remediation and risk management.
In conclusion, this compound is a fluorinated organic compound that has been widely used in various industries but has also raised concerns about its potential health and environmental impacts. The synthesis, mechanism of action, and potential applications of this compound have been studied in scientific research, with a focus on its use as a model compound for investigating the behavior and fate of PFASs in the environment. Further research is needed to understand the molecular mechanisms of this compound toxicity, develop new synthesis methods and applications, and address the environmental and health risks associated with this compound use.

Scientific Research Applications

3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole has been used as a model compound for studying the behavior and fate of perfluoroalkyl substances (PFASs) in the environment. Its unique chemical properties, such as high stability, hydrophobicity, and bioaccumulation potential, make it a useful tool for investigating the transport, distribution, and transformation of PFASs in various environmental matrices, including soil, water, and biota. This compound has also been used as a reference standard for developing analytical methods for detecting and quantifying PFASs in environmental and biological samples.

properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15HF25N2O/c16-5(17,8(23,24)10(27,28)11(29,30)13(33,34)15(38,39)40)2-1-3(7(20,21)22)42(41-2)4(43)6(18,19)9(25,26)12(31,32)14(35,36)37/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKXCKMNOVUDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15HF25N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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